molecular formula C8H9IZn B3259004 4-Ethylphenylzinc iodide CAS No. 312693-04-2

4-Ethylphenylzinc iodide

Cat. No.: B3259004
CAS No.: 312693-04-2
M. Wt: 297.4 g/mol
InChI Key: WMVIAIANRSYFMN-UHFFFAOYSA-M
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Description

4-Ethylphenylzinc iodide is an organozinc compound with the molecular formula C8H9IZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc iodide can be synthesized through the reaction of 4-ethylphenyl iodide with zinc in the presence of a suitable catalyst. One common method involves the use of chloro(1,5-cyclooctadiene)rhodium(I) dimer and 3-diphenylphosphino-2-(diphenylphosphino)methyl-2-methylpropyl acetate in tetramethylurea under an inert atmosphere at room temperature .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds . It can also participate in other types of substitution reactions.

Common Reagents and Conditions:

    Negishi Coupling: Involves the use of palladium or nickel catalysts and typically occurs in the presence of THF as a solvent.

    Substitution Reactions: Can occur with various halides or pseudohalides under appropriate conditions.

Major Products: The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.

Scientific Research Applications

4-Ethylphenylzinc iodide has a wide range of applications in scientific research:

    Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the synthesis of biologically active compounds and intermediates.

    Medicine: Utilized in the development of new drug candidates and therapeutic agents.

    Industry: Applied in the production of fine chemicals and materials science research.

Mechanism of Action

The mechanism by which 4-ethylphenylzinc iodide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo various reactions, such as cross-coupling, to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 4-Methylphenylzinc iodide
  • 4-Chlorophenylzinc iodide

Comparison: 4-Ethylphenylzinc iodide is unique due to the presence of the ethyl group, which can influence its reactivity and the types of products formed. Compared to phenylzinc iodide, the ethyl group provides additional steric and electronic effects that can be advantageous in certain synthetic applications. Similarly, 4-methylphenylzinc iodide and 4-chlorophenylzinc iodide have different substituents that affect their reactivity and utility in organic synthesis .

Properties

IUPAC Name

ethylbenzene;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVIAIANRSYFMN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[C-]C=C1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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